4-Iodo-1-methyl-1,2,3,6-tetrahydropyridine
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Overview
Description
4-Iodo-1-methyl-1,2,3,6-tetrahydropyridine is a derivative of tetrahydropyridine, a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound is characterized by the presence of an iodine atom at the fourth position and a methyl group at the first position of the tetrahydropyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-methyl-1,2,3,6-tetrahydropyridine typically involves the iodination of 1-methyl-1,2,3,6-tetrahydropyridine. One common method is the reaction of 1-methyl-1,2,3,6-tetrahydropyridine with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-methyl-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 1-methyl-1,2,3,6-tetrahydropyridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted tetrahydropyridine derivatives depending on the nucleophile used.
Oxidation Reactions: Products include N-oxides and other oxidized derivatives.
Reduction Reactions: The primary product is 1-methyl-1,2,3,6-tetrahydropyridine.
Scientific Research Applications
4-Iodo-1-methyl-1,2,3,6-tetrahydropyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Iodo-1-methyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with monoamine oxidase B (MAO-B) enzymes, leading to the formation of reactive metabolites that affect neurotransmitter levels.
Pathways Involved: The compound’s metabolites can induce oxidative stress and mitochondrial dysfunction, which are implicated in the pathogenesis of neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
1-Methyl-1,2,3,6-tetrahydropyridine: A precursor in the synthesis of various substituted tetrahydropyridine derivatives.
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine: Similar in structure but with a bromine atom instead of iodine.
Uniqueness
4-Iodo-1-methyl-1,2,3,6-tetrahydropyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties compared to its analogs. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable in various research and industrial applications .
Properties
Molecular Formula |
C6H10IN |
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Molecular Weight |
223.05 g/mol |
IUPAC Name |
4-iodo-1-methyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C6H10IN/c1-8-4-2-6(7)3-5-8/h2H,3-5H2,1H3 |
InChI Key |
BLKCHQMUWYMPBO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=CC1)I |
Origin of Product |
United States |
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